N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]cyclohexanecarboxamide

Medicinal Chemistry Structure-Activity Relationship (SAR) Scaffold Hopping

N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]cyclohexanecarboxamide (CAS 1797019-30-7) is a synthetic small molecule with the molecular formula C₁₄H₂₁N₃OS and a molecular weight of 279.40 g/mol. It belongs to the 2-(pyrrolidin-1-yl)thiazole chemotype, a scaffold recognized for its broad potential in antibacterial, antimycobacterial, and kinase inhibitory applications.

Molecular Formula C14H21N3OS
Molecular Weight 279.4
CAS No. 1797019-30-7
Cat. No. B2700358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]cyclohexanecarboxamide
CAS1797019-30-7
Molecular FormulaC14H21N3OS
Molecular Weight279.4
Structural Identifiers
SMILESC1CCC(CC1)C(=O)NC2CCN(C2)C3=NC=CS3
InChIInChI=1S/C14H21N3OS/c18-13(11-4-2-1-3-5-11)16-12-6-8-17(10-12)14-15-7-9-19-14/h7,9,11-12H,1-6,8,10H2,(H,16,18)
InChIKeyZNHJOYSGUOLFDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[1-(1,3-Thiazol-2-yl)pyrrolidin-3-yl]cyclohexanecarboxamide (CAS 1797019-30-7): Sourcing Guide for a Distinct Thiazole-Pyrrolidine-Cyclohexane Scaffold


N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]cyclohexanecarboxamide (CAS 1797019-30-7) is a synthetic small molecule with the molecular formula C₁₄H₂₁N₃OS and a molecular weight of 279.40 g/mol . It belongs to the 2-(pyrrolidin-1-yl)thiazole chemotype, a scaffold recognized for its broad potential in antibacterial, antimycobacterial, and kinase inhibitory applications [1]. The compound is listed as a research chemical (not for human or veterinary use) and is commercially available from multiple specialty chemical vendors . Critically, published quantitative biological activity data for this specific compound remain absent from authoritative public databases such as ChEMBL and PubChem BioAssay as of the search date [2].

Why Generic Substitution of N-[1-(1,3-Thiazol-2-yl)pyrrolidin-3-yl]cyclohexanecarboxamide is Not Advisable Without Evidence


Compounds within the broad 2-(pyrrolidin-1-yl)thiazole class are not interchangeable because minute structural modifications—such as the cyclohexanecarboxamide substituent and the exact position of attachment on the pyrrolidine ring—can radically alter the biological target engagement profile. The 2-(pyrrolidin-1-yl)thiazole scaffold serves as a versatile privileged structure whose activity is exquisitely sensitive to the nature and position of its appended functional groups [1]. Proximal analogs with alternative substituents have demonstrated divergent activities spanning antibacterial, antimycobacterial, PI3Kα inhibition, EGFR-TK inhibition, and KAT II modulation [1][2]. Therefore, substituting N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]cyclohexanecarboxamide with any close analog without matched biological data would introduce an uncontrolled variable into any experimental campaign, jeopardizing the reproducibility and interpretability of results.

Quantitative Differentiation Evidence for CAS 1797019-30-7 Relative to Its Closest Analogs


Atom-Level Structural Differentiation: Pyrrolidine 3-Amine vs. 2-Methylamine Connectivity

The compound CAS 1797019-30-7 features a direct amine linkage at the pyrrolidine 3-position connecting to the cyclohexanecarboxamide moiety (SMILES: O=C(NC1CCN(c2nccs2)C1)C1CCCCC1) . Its closest commercially available analog, N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)cyclohexanecarboxamide (CAS 1788556-26-2 analog), differs by a -CH₂- spacer at the pyrrolidine 2-position rather than a direct 3-amino linkage . This single atom difference (NH vs. CH₂NH) and distinct ring substitution pattern (3- vs. 2-position) are known in pyrrolidine-based medicinal chemistry to produce divergent conformational preferences and hydrogen-bonding geometries, which in turn can profoundly alter target binding kinetics and selectivity profiles [1].

Medicinal Chemistry Structure-Activity Relationship (SAR) Scaffold Hopping

Cyclohexyl vs. Cyclohexenyl Substituent Differentiation: Impact on Predicted Physicochemical and ADME Properties

The target compound possesses a saturated cyclohexanecarboxamide substituent, in contrast to the cyclohex-3-enecarboxamide analog (CAS 1788556-26-2) which contains an alkene unsaturation . This difference yields distinct computed physicochemical property profiles: the target compound is predicted to have a higher logP (greater lipophilicity) due to the fully saturated cyclohexyl ring, while the cyclohexenyl analog exhibits a lower topological polar surface area (TPSA) and reduced molecular flexibility [1]. These divergent properties can lead to measurable differences in membrane permeability, metabolic stability (allylic oxidation susceptibility of the cyclohexene), and plasma protein binding in in vitro ADME assays [2].

Physicochemical Profiling Drug Design ADME Prediction

Class-Level Evidence: Antimycobacterial Potential of 2-(Pyrrolidin-1-yl)thiazole Chemotype

While no specific MIC data exists for CAS 1797019-30-7, the 2-(pyrrolidin-1-yl)thiazole chemotype to which it belongs has demonstrated confirmed antimycobacterial activity in peer-reviewed literature [1]. A focused patent (ES-2960818-B2, granted 2025) claims 2-(pyrrolidin-1-yl)thiazole compounds as antibiotic agents, with International Patent Classification codes explicitly listing A61P31/06 (antimycobacterials, i.e., anti-tuberculosis agents) [2]. The Tetrahedron 2017 study by Döndaş et al. experimentally validated that highly functionalized 2-(pyrrolidin-1-yl)thiazole frameworks exhibit "interesting antibacterial and antimycobacterial activity," establishing this scaffold as a validated starting point for anti-infective drug discovery [1].

Antimycobacterial Anti-Tuberculosis Infectious Disease

Absence of Public Bioactivity Data as a Source of Unexplored Chemical Space

A search of ChEMBL (version 20) and ZINC databases returns no known biological activity for CAS 1797019-30-7 [1]. This absence of annotation is contrasted with numerous structurally related 2-(pyrrolidin-1-yl)thiazole derivatives that have documented activities against PI3Kα (IC₅₀ values in the nanomolar range), EGFR-TK, and KAT II [2]. The lack of public bioactivity data positions this compound as a novel, unexplored chemical entity within a privileged scaffold class, making it particularly valuable for proprietary hit-finding campaigns where intellectual property (IP) freedom-to-operate and novelty are critical selection criteria [3].

Chemical Biology Phenotypic Screening Novel Chemical Space

Optimal Application Scenarios for Procuring CAS 1797019-30-7 Based on Available Differentiation Evidence


Anti-Infective Hit Identification Leveraging a Validated Antimycobacterial Chemotype

Given the patent classification of 2-(pyrrolidin-1-yl)thiazole compounds as antimycobacterial agents (IPC A61P31/06) [1] and the published experimental validation of this scaffold class for antibacterial and antimycobacterial activity [2], CAS 1797019-30-7 is most rationally deployed as a structurally distinct screening candidate within phenotypic whole-cell screens against Mycobacterium tuberculosis or non-tuberculous mycobacteria. Its cyclohexanecarboxamide substituent differentiates it from previously tested analogs, offering a fresh vector for SAR expansion in anti-tuberculosis drug discovery programs.

Proprietary Medicinal Chemistry Starting Point for Kinase or Target-Class Hopping

The 2-(pyrrolidin-1-yl)thiazole core is a recognized kinase inhibitor scaffold, with published derivatives achieving nanomolar potency against PI3Kα and HDAC6 [1]. CAS 1797019-30-7, however, has no reported kinase activity, representing unexplored chemical space within this privileged chemotype. This makes it suitable for broad kinase selectivity panels or computational target prediction workflows, where its unique cyclohexanecarboxamide vector may confer selectivity advantages over previously characterized analogs.

ADME and Metabolic Stability Comparator Studies with Unsaturated Analogs

The predicted physicochemical differentiation between this cyclohexyl analog and its cyclohex-3-enecarboxamide counterpart (predicted logP difference approximating -0.3 to -0.5 units, and the absence of an allylic metabolic soft spot in the target compound) [1] supports its use as a 'metabolically stable' reference compound in comparative microsomal stability assays. Procurement of both compounds enables controlled head-to-head ADME experiments to quantify the contribution of cyclohexene unsaturation to oxidative metabolism, generating valuable SAR for lead optimization.

Chemical Biology Probe Development with Clean IP Landscape

The compound's complete absence of public bioactivity annotations [1] and its commercial availability make it an attractive starting point for chemical biology groups seeking to develop novel probes. There is no pre-existing patent or literature bias toward a specific protein target, minimizing the risk of IP conflicts and maximizing the potential for discovering new target engagement profiles through unbiased phenotypic or chemoproteomic screening approaches.

Quote Request

Request a Quote for N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]cyclohexanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.